3-Cyclohexyl-2-fluoroprop-2-enoic acid
Description
3-Cyclohexyl-2-fluoroprop-2-enoic acid is a fluorinated unsaturated carboxylic acid with the molecular formula C₉H₁₃FO₂ (calculated molecular weight: 172.20 g/mol). Its structure features a cyclohexyl group at the third carbon and a fluorine atom at the second carbon of the propenoic acid backbone (Figure 1). The fluorine substitution introduces electron-withdrawing effects, enhancing the compound’s acidity compared to non-fluorinated analogs. The cyclohexyl moiety contributes steric bulk and lipophilicity, which may influence solubility and biological interactions.
Properties
Molecular Formula |
C9H13FO2 |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
3-cyclohexyl-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12) |
InChI Key |
MPVNDOMTKIFMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexylmagnesium bromide with 2-fluoroacrylic acid under controlled conditions . The reaction is carried out in an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran (THF) to prevent moisture interference.
Industrial Production Methods
Industrial production of 3-Cyclohexyl-2-fluoroprop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-fluoroprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylpropanoic acid.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-fluoroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclohexyl group provides steric bulk, influencing the compound’s overall conformation and interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-cyclohexyl-2-fluoroprop-2-enoic acid with three structurally related compounds:
Key Observations:
Substituent Effects: The target compound’s fluorine at C2 increases acidity (lower pKa) compared to its non-fluorinated analog, (E)-3-cyclohexylprop-2-enoic acid. In contrast, phenyl-substituted analogs (Evidences 11–12) exhibit fluorine on the aromatic ring, which alters electronic properties and may target enzyme active sites via π-π interactions .
Applications: Non-fluorinated cyclohexyl derivatives (e.g., NSC 147133) are documented as synthetic intermediates . Fluorinated phenylprop-2-enoic acids are explored for pharmacological research, likely due to their structural mimicry of bioactive molecules .
Physicochemical Properties and Reactivity
Acidity and Solubility:
- This compound: Predicted to have higher acidity (pKa ~2.5–3.0) than its non-fluorinated analog (pKa ~4.5–5.0) due to fluorine’s electron-withdrawing effect.
- Phenyl-substituted analogs: Solubility in polar solvents is reduced by bulky alkoxy groups (e.g., hexyloxy), whereas the cyclohexyl group may improve solubility in non-polar media.
Reactivity:
- The α,β-unsaturated carbonyl system in all compounds enables participation in Michael additions or Diels-Alder reactions. Fluorine’s electronegativity may polarize the double bond, enhancing electrophilicity at the β-carbon.
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